molecular formula C12H13NO3 B1442900 Benzyl (1-formylcyclopropyl)carbamate CAS No. 103500-23-8

Benzyl (1-formylcyclopropyl)carbamate

Cat. No.: B1442900
CAS No.: 103500-23-8
M. Wt: 219.24 g/mol
InChI Key: VQLUEONQFAZVQG-UHFFFAOYSA-N
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Description

“Benzyl (1-formylcyclopropyl)carbamate” is a compound that can be viewed as the ester of carbamic acid and benzyl alcohol . It contains a total of 30 bonds, including 17 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 aldehyde (aliphatic) .


Molecular Structure Analysis

The molecular structure of “this compound” contains 29 atoms, including 13 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . The compound has a total of 30 bonds, including 17 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 aldehyde (aliphatic) .

Scientific Research Applications

Stereospecific Nickel-Catalyzed Cross-Coupling

Benzyl carbamates, including Benzyl (1-formylcyclopropyl)carbamate, are used in stereospecific coupling with aryl- and heteroarylboronic esters. This process, conducted with nickel catalysis, can control the absolute stereochemistry at the electrophilic carbon with selective inversion or retention. This technique is significant in the synthesis of complex molecules with precise stereochemical control (Harris et al., 2013).

Gold-Catalyzed Intramolecular Hydroamination

Gold(I) catalysts are employed for the intramolecular hydroamination of N-allenyl carbamates like this compound. This process is effective for forming piperidine derivatives and can also undergo hydroalkoxylation and hydroarylation to form oxygen heterocycles and 4-vinyl tetrahydrocarbazoles (Zhang et al., 2006).

Mechanochemical Synthesis of Carbamates

This compound can be synthesized mechanochemically using 1,1′-Carbonyldiimidazole (CDI) as an eco-friendly acylation agent. This method enhances the reactivity of both alcohol and carbamoyl-imidazole intermediate, offering a sustainable approach for carbamate synthesis (Lanzillotto et al., 2015).

Vibrational and Electronic Properties

Studies on Benzyl (imino (1H-pyrazol-1-yl) methyl) carbamate, a derivative, have focused on its vibrational and electronic properties using FT-IR, FT-Raman, and UV–Visible spectroscopy. These studies are crucial for understanding the molecule's physical and chemical properties, which can be applied in various scientific fields (Rao et al., 2016).

Cholinesterase Inhibition

Carbamates such as this compound derivatives have been studied for their potential in inhibiting cholinesterases, which has implications in treating diseases like Alzheimer’s. These studies explore the inhibitory effects and cytotoxicity of various carbamate derivatives (Pizova et al., 2017).

Synthesis of Organic Single Crystals

Benzyl carbamate has been studied for the growth of organic single crystals using solution and vertical Bridgman techniques. Such studies contribute to the understanding and development of materials for various technological applications (Solanki et al., 2015).

Properties

IUPAC Name

benzyl N-(1-formylcyclopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-9-12(6-7-12)13-11(15)16-8-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLUEONQFAZVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401251800
Record name Phenylmethyl N-(1-formylcyclopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401251800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103500-23-8
Record name Phenylmethyl N-(1-formylcyclopropyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103500-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl N-(1-formylcyclopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401251800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of benzyl 1-(methoxy(methyl)carbamoyl)cyclopropylcarbamate (1.34 g, 4.82 mmol) in THF (25 mL) at 0° C. was added LiAlH4 (366 mg, 9.64 mmol). After stirred at 0° C. for 30 min, it was poured to a solution of KHSO4 (1.9 g) in water (30 mL), extracted with EtOAc, organic layer was separated, washed with brine, dried and concentrated to give benzyl 1-formylcyclopropylcarbamate (820 mg).
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
366 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
1.9 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl (1-formylcyclopropyl)carbamate
Reactant of Route 2
Benzyl (1-formylcyclopropyl)carbamate
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Benzyl (1-formylcyclopropyl)carbamate
Reactant of Route 4
Benzyl (1-formylcyclopropyl)carbamate
Reactant of Route 5
Benzyl (1-formylcyclopropyl)carbamate
Reactant of Route 6
Benzyl (1-formylcyclopropyl)carbamate

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